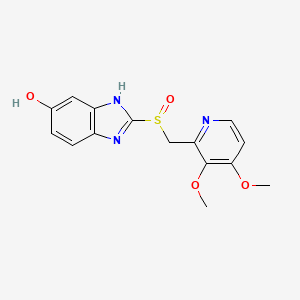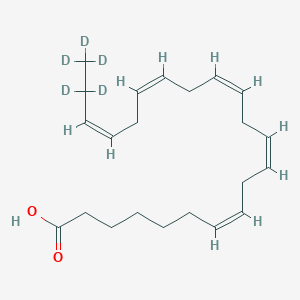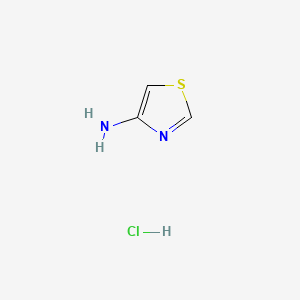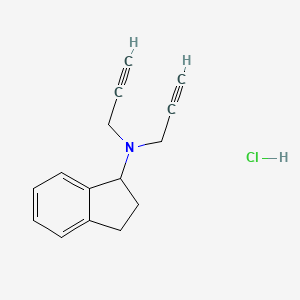
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is a building block used in the synthesis of Diacyl glyceryl ethers (DGEs), which are related to the oil quality of marine foods during storage . It has a molecular weight of 951.45 and a molecular formula of C63H98O6 .
Molecular Structure Analysis
The molecular structure of 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol consists of docosahexaenoic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position .Physical And Chemical Properties Analysis
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol has a molecular weight of 951.45 and a molecular formula of C63H98O6 . It is a liquid that is miscible in chloroform .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol involves the esterification of palmitic acid with glycerol followed by the addition of docosahexaenoic acid to the remaining hydroxyl groups on the glycerol molecule.", "Starting Materials": [ "Glycerol", "Palmitic acid", "Docosahexaenoic acid" ], "Reaction": [ "Step 1: Palmitic acid is esterified with glycerol to form 1-palmitoyl-2,3-dihexadecanoyl glycerol.", "Step 2: Docosahexaenoic acid is added to the remaining hydroxyl groups on the glycerol molecule via esterification to form 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol." ] } | |
Numéro CAS |
116198-44-8 |
Formule moléculaire |
C63H98O6 |
Poids moléculaire |
951.471 |
Nom IUPAC |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48- |
Clé InChI |
VLEDHTUUVAXNOJ-QPPLYHLQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Synonymes |
(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1,1’-[1-[[(1-Oxohexadecyl)oxy]methyl]-1,2-ethanediyl] Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)





